1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound Its structural makeup includes a piperidine ring, a thiazole ring, and a chromen-2-one moiety, demonstrating its multifaceted chemical nature
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions:
Formation of the Piperidine Core: : The synthesis starts with the preparation of the piperidine ring, which is often formed via a cyclization reaction involving a suitable amine and a halogenated precursor.
Thiazole Ring Introduction: : The thiazole ring is introduced through the condensation of a thioamide with a halogenated ketone or aldehyde under controlled temperature and pH conditions.
Chromen-2-one Moiety Addition: : The chromen-2-one moiety is added via a reaction between a phenolic compound and an α,β-unsaturated carbonyl compound.
Sulfonylation: : The final step includes sulfonylation using methyl sulfonyl chloride in the presence of a base like triethylamine to form the complete compound.
Industrial Production Methods
In an industrial setting, this compound is produced via a streamlined process that emphasizes efficiency and yield. The use of continuous flow reactors and automation of the reaction steps minimizes human error and enhances safety. Optimization of the temperature, solvent systems, and reaction times are crucial to scaling up from lab-scale to industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-4-carboxamide undergoes various reactions:
Oxidation: : This compound can undergo oxidation reactions typically involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, influenced by the electron-donating and withdrawing groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acid chlorides, and different nucleophiles.
Major Products
The major products formed from these reactions depend on the site of reactivity within the molecule. For instance, oxidation of the chromen-2-one moiety can lead to the formation of dihydroxy derivatives, while substitution reactions can yield various functionalized analogs.
Scientific Research Applications
1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-4-carboxamide finds applications in:
Chemistry: : Used as a building block for complex organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its pharmacological properties, particularly in drug design and development.
Industry: : Utilized in material science for developing novel polymers and as a catalyst in various industrial processes.
Mechanism of Action
This compound exerts its effects through multiple molecular targets and pathways:
Enzyme Inhibition: : Acts as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: : Binds to cellular receptors, modulating signal transduction pathways.
Gene Expression: : Influences gene expression by interacting with DNA or RNA, affecting protein synthesis.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of structural elements which confer distinct chemical and biological properties.
Similar Compounds
1-(methylsulfonyl)-N-(2-chlorothiazol-5-yl)piperidine-4-carboxamide: : Similar backbone with different substituents affecting reactivity and biological activity.
4-(2-oxo-2H-chromen-3-yl)-N-thiazol-2-yl-piperidine-4-carboxamide: : Lacks the methylsulfonyl group, influencing its solubility and interaction with biological targets.
This uniqueness underpins its diverse application potential in scientific research and industrial processes.
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-29(25,26)22-8-6-12(7-9-22)17(23)21-19-20-15(11-28-19)14-10-13-4-2-3-5-16(13)27-18(14)24/h2-5,10-12H,6-9H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNQMZSJKDMFCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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